(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline
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Overview
Description
The compound “(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also features a nitrobenzylidene group attached via a hydrazine linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the quinazoline, the aromatic phenyl ring, and the polar nitro group on the benzylidene moiety. These features could influence its physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, influencing its solubility in different solvents .Scientific Research Applications
Antiproliferative Activity
The compound has been studied for its antiproliferative activity. It was evaluated against six human solid tumor cell lines: A549 (non-small cell lung), HBL-100, (breast), HeLa (cervix), SW1573 (non-small cell lung), T-47D (breast) and WiDr (colon). The potencies of some of the investigated compounds were comparable or even better than that of the positive control 5-fluorouracil .
Antioxidant Activity
The compound has shown excellent antioxidant properties in a number of different in vitro assays . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Monoamine Oxidase Inhibition
The compound has been investigated for its Monoamine oxidase (MAO) A/B inhibition properties . MAO inhibitors are drugs that inhibit the action of monoamine oxidase in the brain and so allow neurotransmitters to remain active for longer periods.
Anti-inflammatory Activity
Indole derivatives, which are structurally related to the compound, have been found to possess anti-inflammatory activities . Anti-inflammatory agents are substances that reduce inflammation, a response by the immune system to infection and injury.
Antiviral Activity
Indole derivatives have also been reported as antiviral agents . Antiviral drugs are a class of medication used specifically for treating viral infections.
Anticancer Activity
Indole derivatives have shown anticancer activities . Anticancer drugs are used to control the growth of cancerous cells.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets through a mechanism involving nucleophilic aromatic substitution . This is a common reaction mechanism for compounds with similar structures.
Biochemical Pathways
Given the structural similarity to indole derivatives, it is plausible that this compound may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have drug-like properties and satisfactory adme profiles .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
6-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-16-9-10-19-18(12-16)20(15-6-2-1-3-7-15)25-21(24-19)26-23-13-14-5-4-8-17(11-14)27(28)29/h1-13H,(H,24,25,26)/b23-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGLJOQTIYZSDK-YDZHTSKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-chloro-2-(2-(3-nitrobenzylidene)hydrazinyl)-4-phenylquinazoline |
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